
Perchloric acid;10-phenylphenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;10-phenylphenothiazine is a compound that combines the properties of perchloric acid and 10-phenylphenothiazine. Perchloric acid is a strong mineral acid known for its powerful oxidizing properties, while 10-phenylphenothiazine is an organic compound used as a photocatalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid typically involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the precipitation of sodium chloride and the formation of perchloric acid. This reaction can be represented as:
NaClO4+HCl→NaCl+HClO4
The concentrated acid can be purified by distillation .
10-phenylphenothiazine can be synthesized through various methods, including the oxidative coupling of amines under visible-light irradiation. This process involves the use of extended phenothiazines as photocatalysts, which exhibit continuous red shifts of light absorption with increasing numbers of fused rings .
Industrial Production Methods
Industrial production of perchloric acid involves the anodic oxidation of aqueous chlorine at a platinum electrode, which avoids the formation of salts and provides a more direct route to the acid . The production of 10-phenylphenothiazine on an industrial scale would likely involve optimizing the photocatalytic processes to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Perchloric acid is known for its strong oxidizing properties and can participate in various oxidation reactions. It is also used in nonaqueous titrations of weak bases .
10-phenylphenothiazine undergoes several types of reactions, including:
Oxidation: It can act as a photocatalyst in oxidative coupling reactions.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Common reagents used with perchloric acid include hydrochloric acid and sodium perchlorate for its preparation. For 10-phenylphenothiazine, reagents such as amines and visible-light irradiation are commonly used in its photocatalytic reactions .
Major Products Formed
The major products formed from reactions involving perchloric acid include perchlorate salts, which are important components in rocket fuels . Reactions involving 10-phenylphenothiazine typically yield imines and other coupled products .
Wissenschaftliche Forschungsanwendungen
Perchloric acid is widely used in analytical chemistry for titrations and as a reagent in various chemical reactions . It is also used in the preparation of perchlorate salts for industrial applications .
10-phenylphenothiazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of perchloric acid involves its strong oxidizing properties, which allow it to participate in various oxidation reactions. It can also act as a strong acid in nonaqueous titrations .
10-phenylphenothiazine exerts its effects through its photocatalytic properties. It can absorb visible light and undergo redox reactions, facilitating the oxidative coupling of amines and other reactions. The molecular targets and pathways involved include the activation of amines and the formation of imines under visible-light irradiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: A parent compound of 10-phenylphenothiazine, known for its versatile applications in chemistry and biology.
Extended Phenothiazines: Compounds with longer conjugation lengths that exhibit enhanced photocatalytic properties compared to 10-phenylphenothiazine.
Uniqueness
10-phenylphenothiazine is unique due to its specific photocatalytic properties and its ability to facilitate oxidative coupling reactions under visible-light irradiation. Its structure allows for efficient light absorption and redox behavior, making it a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
52156-15-7 |
|---|---|
Molekularformel |
C18H14ClNO4S |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
perchloric acid;10-phenylphenothiazine |
InChI |
InChI=1S/C18H13NS.ClHO4/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;2-1(3,4)5/h1-13H;(H,2,3,4,5) |
InChI-Schlüssel |
RCRNHOUYFVUEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

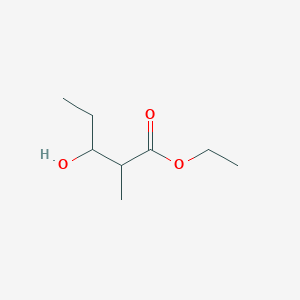
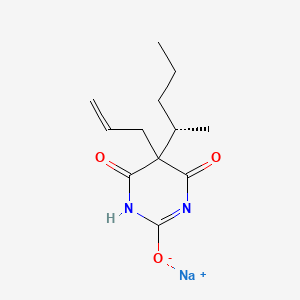
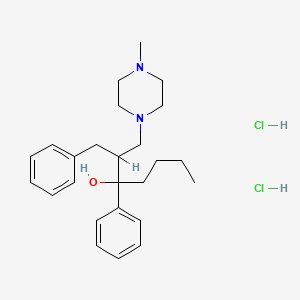

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)


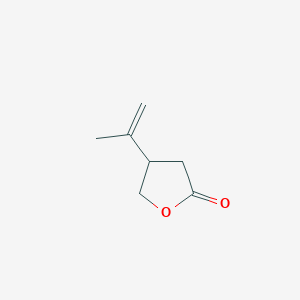
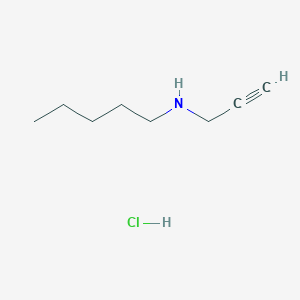


![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
